

# Application Note: Quantification of Lactulose Using High-Performance Liquid Chromatography (HPLC)

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Compound of Interest		
Compound Name:	Lactulose	
Cat. No.:	B1674317	Get Quote

#### Introduction

**Lactulose** is a synthetic disaccharide composed of galactose and fructose, commonly used as a laxative and for the treatment of hepatic encephalopathy. Accurate quantification of **lactulose** in pharmaceutical formulations, food products, and biological samples is crucial for quality control, dosage accuracy, and clinical monitoring. High-Performance Liquid Chromatography (HPLC) with Refractive Index (RI) detection is a widely employed analytical technique for this purpose, offering good sensitivity, reproducibility, and the ability to simultaneously measure related sugars.[1][2][3][4][5][6] This application note provides a detailed protocol for the quantification of **lactulose** using a validated HPLC-RI method.

#### Principle of the Method

This method utilizes an isocratic HPLC system with a refractive index detector to separate and quantify **lactulose**.[1][5] The separation is typically achieved on an amino-based column, where the sugars are separated based on their differential partitioning between the stationary phase and the mobile phase, which consists of an acetonitrile and water mixture.[1][4][5] The refractive index detector measures the change in the refractive index of the eluent as the analyte passes through the detector cell, providing a signal proportional to the concentration of the analyte.

# **Experimental Protocols**



This section details the necessary equipment, reagents, and procedures for the quantification of **lactulose** in both pharmaceutical syrup formulations and urine samples.

# Protocol 1: Quantification of Lactulose in Pharmaceutical Syrup

This protocol is adapted from a validated method for determining **lactulose** and its related process impurities in syrup formulations.[1][3][4][5]

- 1. Equipment and Materials
- High-Performance Liquid Chromatography (HPLC) system equipped with an isocratic pump, column oven, and a Refractive Index (RI) detector.[1]
- Amino column (e.g., 3 μm, 4.6 x 150 mm).[1]
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks (100 mL).
- Syringe filters (0.45 μm).
- Ultrasonic bath.
- 2. Reagents and Standards
- Acetonitrile (HPLC grade).[1]
- Deionized water (HPLC grade).[1]
- Lactulose reference standard.
- Mobile Phase: A mixture of acetonitrile and water (75:25 v/v). Filter through a 0.45 μm filter and degas in an ultrasonic bath before use.[1][4][5]
- 3. Standard Solution Preparation



- Stock Solution (100 ppm): Accurately weigh and dissolve 10 mg of lactulose reference standard in a 1:1 mixture of acetonitrile and water in a 100 mL volumetric flask.
- Working Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 1:1 acetonitrile-water mixture to achieve concentrations ranging from 0.125 to 10 μg/mL.[1]
- 4. Sample Preparation
- Thoroughly shake the viscous drug syrup to ensure a homogenous mixture.[1]
- Accurately transfer a quantity of the syrup equivalent to the label claim of lactulose into a 100 mL volumetric flask containing a 1:1 mixture of acetonitrile and water.[1]
- Shake the flask for approximately 10 minutes to dissolve the sample and then dilute to the mark with the same solvent.[1]
- Filter the solution through a 0.45 μm Millipore filter before injection.[1]
- 5. Chromatographic Conditions
- Column: Amino column (3 μNH2 4.6×150 mm)[1]
- Mobile Phase: Acetonitrile:Water (75:25 v/v)[1][4][5]
- Flow Rate: 1.0 mL/min[1][4][5]
- Column Temperature: 40°C[1]
- Injection Volume: 20 μL[1]
- Detector: Refractive Index (RI) Detector[1]
- Run Time: Approximately 15 minutes[1][4][5]
- 6. Data Analysis



- Construct a calibration curve by plotting the peak area of the lactulose standards against their corresponding concentrations.
- Determine the concentration of lactulose in the sample by comparing its peak area to the calibration curve.

# Protocol 2: Quantification of Lactulose in Urine (for Dual Sugar Absorption Test)

This protocol is based on a method developed for the determination of urinary **lactulose** and mannitol in the dual sugar absorption test.[7]

- 1. Equipment and Materials
- HPLC system with an isocratic pump, column oven, and RI detector.[7]
- Resin-based cation exchange column (e.g., Aminex HPX87C).[7]
- Data acquisition and processing software.
- Analytical balance.
- Volumetric flasks.
- Syringe filters (0.45 μm).
- 2. Reagents and Standards
- Deionized water (HPLC grade).
- Lactulose reference standard.
- Mobile Phase: Deionized water.[7]
- 3. Standard Solution Preparation
- Stock Solutions: Prepare individual stock solutions of lactulose in deionized water.



- Working Solutions: Create a series of dilutions from the stock solutions to be spiked into blank human urine samples for calibration.
- 4. Sample Preparation
- Urine samples are collected over a 6-hour period following the oral ingestion of a lactulose solution.[7]
- Prior to injection, filter the urine samples through a 0.45 μm filter.
- 5. Chromatographic Conditions
- Column: Aminex HPX87C[7]
- Mobile Phase: Water[7]
- Flow Rate: 0.3 mL/min[7]
- Column Temperature: 60°C[7]
- Detector: Refractive Index (RI) Detector[7]
- Run Time: Approximately 25 minutes for urine samples.[7]
- 6. Data Analysis
- Create calibration curves for lactulose by plotting the peak area against the concentration in the spiked urine samples.
- Quantify the amount of **lactulose** in the patient urine samples using the calibration curve.

# **Quantitative Data Summary**

The following tables summarize the quantitative data from the cited HPLC methods for **lactulose** determination.

Table 1: Method Validation Parameters for Lactulose Quantification in Pharmaceutical Syrup



Parameter	Value
Linearity Range	1 - 8 μg/mL
Regression Coefficient (r²)	> 0.9901[1]
Limit of Detection (LOD)	0.0625 μg/mL[1]
Limit of Quantification (LOQ)	0.125 μg/mL[1]

Table 2: Method Validation Parameters for Lactulose Quantification in Urine

Parameter	Value
Linearity Range	Up to 500 μg/mL[7]
Limit of Detection (LOD)	15 μg/mL (in spiked urine)[7]
Intra-assay CV (%)	2.0 - 5.1[7]
Inter-assay CV (%)	2.0 - 5.1[7]

Table 3: Comparative Chromatographic Parameters

Parameter	Method for Pharmaceutical Syrup[1]	Method for Urine[7]
Column	Amino column (3 μNH2 4.6×150 mm)	Aminex HPX87C
Mobile Phase	Acetonitrile:Water (75:25 v/v)	Water
Flow Rate	1.0 mL/min	0.3 mL/min
Temperature	40°C	60°C
Retention Time	Not specified	~5.7 - 5.9 min

## **Visualizations**

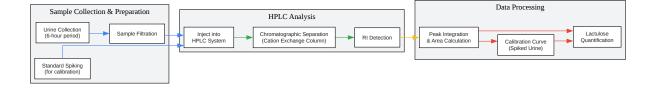
The following diagrams illustrate the experimental workflow for the quantification of **lactulose**.





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Caption: Experimental workflow for **lactulose** quantification in syrup.



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Caption: Workflow for **lactulose** quantification in urine samples.

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## References







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